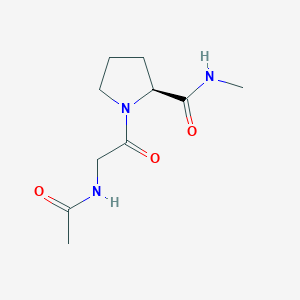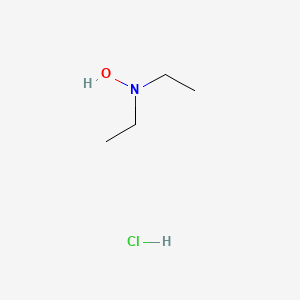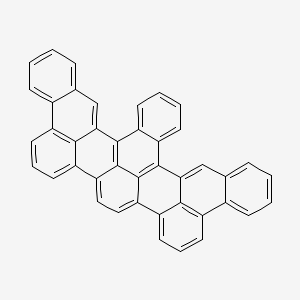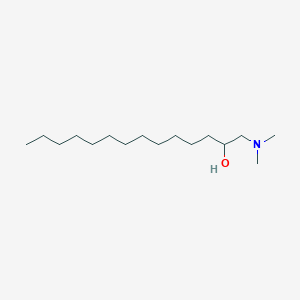
N-Acetylglycyl-N-methyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycyl-N-methyl-L-prolinamide is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.23 g/mol . It is a derivative of proline, an amino acid, and is used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-methyl-L-prolinamide typically involves the reaction of N-acetylglycine with N-methyl-L-proline. The process begins with the protection of the amino group of N-methyl-L-proline, followed by the coupling of the protected N-methyl-L-proline with N-acetylglycine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-Acetylglycyl-N-methyl-L-prolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of N-Acetylglycyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycyl-L-prolinamide: Similar in structure but lacks the methyl group on the proline residue.
N-Acetyl-L-prolylglycinamide: Another related compound with a different arrangement of the glycine and proline residues.
Uniqueness
N-Acetylglycyl-N-methyl-L-prolinamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and interaction with molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
37462-87-6 |
|---|---|
Formule moléculaire |
C10H17N3O3 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(2S)-1-(2-acetamidoacetyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3/c1-7(14)12-6-9(15)13-5-3-4-8(13)10(16)11-2/h8H,3-6H2,1-2H3,(H,11,16)(H,12,14)/t8-/m0/s1 |
Clé InChI |
GCZIYPYEGUIIBI-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC |
SMILES canonique |
CC(=O)NCC(=O)N1CCCC1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)


![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
